molecular formula C19H24FN5O2S B2553940 2-Ethyl-5-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898366-75-1

2-Ethyl-5-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2553940
CAS RN: 898366-75-1
M. Wt: 405.49
InChI Key: FSCZAABEZOWYFR-UHFFFAOYSA-N
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Description

The compound "2-Ethyl-5-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol" appears to be a novel molecule that may be related to the thiazolo[3,2-b][1,2,4]triazole scaffold, which is a core structure in various pharmacologically active compounds. The thiazolo[1,2,4]triazole moiety is known for its potential in medicinal chemistry due to its diverse biological activities.

Synthesis Analysis

The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives typically involves the cyclization of precursor molecules. For instance, in the synthesis of thiazolo-[3,2-b]-1,2,4-triazole-5(6H)-ones, a one-pot synthesis method was used involving chloroacetic acid and relevant benzaldehydes in the presence of acetic acid, acetic anhydride, and anhydrous sodium acetate . Although the specific synthesis route for the compound is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-b][1,2,4]triazole derivatives is characterized by the presence of a thiazole ring fused to a 1,2,4-triazole ring. The presence of substituents such as fluorophenyl groups and piperazine rings can significantly influence the molecular conformation and, consequently, the biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of thiazolo[3,2-b][1,2,4]triazole derivatives can be influenced by the functional groups attached to the core structure. For example, the presence of isocyano, hydroxy, and ethyl groups can provide sites for further chemical modifications, potentially leading to a wide range of derivatives with varied biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-b][1,2,4]triazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of substituents like fluorophenyl and piperazine is likely to affect these properties, which in turn can influence the compound's pharmacokinetics and pharmacodynamics .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Microwave-assisted synthesis techniques have been employed to create hybrid molecules containing structures analogous to the mentioned compound. These molecules, possessing penicillanic or cephalosporanic acid moieties, have been evaluated for their antimicrobial, antilipase, and antiurease activities. Some derivatives demonstrated moderate to good antimicrobial activity against various microorganisms, indicating their potential use in developing new antimicrobial agents (Başoğlu et al., 2013).

Antagonist Activity in Serotonin Receptors

Derivatives of triazolone and triazine dione, containing piperazine groups similar to the mentioned compound, have been synthesized and tested for their antagonist activities on 5-HT2 (serotonin) and alpha-1 receptors. Certain compounds exhibited significant 5-HT2 antagonist activity without showing alpha-1 antagonist activity, suggesting potential applications in neurological and psychiatric disorders (Watanabe et al., 1992).

Antimicrobial Activities of Triazole Derivatives

New triazole derivatives have been synthesized and assessed for their antimicrobial properties. Some of these compounds showed promising activities against various microorganisms, indicating their potential in antimicrobial therapy (Bektaş et al., 2007).

Anti-Inflammatory and Analgesic Properties

A series of thiazolo[3,2-b]-1,2,4-triazol-5-ols have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Among these, compounds with piperazine moiety exhibited significant activity, suggesting their use in developing new anti-inflammatory and analgesic drugs (Tozkoparan et al., 2004).

properties

IUPAC Name

2-ethyl-5-[(3-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5O2S/c1-2-15-21-19-25(22-15)18(27)17(28-19)16(13-4-3-5-14(20)12-13)24-8-6-23(7-9-24)10-11-26/h3-5,12,16,26-27H,2,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCZAABEZOWYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

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